N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 3466B, is a small molecule drug that has been extensively studied for its neuroprotective properties. It is a member of the class of compounds known as glycine site N-methyl-D-aspartate (NMDA) receptor antagonists, which have been shown to have potential therapeutic applications in a variety of neurological disorders.
Mechanism of Action
CGP 3466B acts as a glycine site N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide receptor antagonist, which means it blocks the activity of the this compound receptor by binding to the glycine site. This prevents the influx of calcium ions into the cell, which can lead to neuronal cell death and inflammation.
Biochemical and Physiological Effects:
CGP 3466B has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress, inflammation, and apoptosis in the brain, which are all processes that can contribute to neuronal cell death. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the major advantages of CGP 3466B is its specificity for the glycine site of the N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide receptor, which means it has a lower risk of off-target effects compared to other this compound receptor antagonists. However, one limitation of CGP 3466B is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on CGP 3466B. One area of interest is its potential use in combination with other neuroprotective agents, such as antioxidants or anti-inflammatory drugs. Another area of interest is its potential use in combination with stem cell therapy for the treatment of neurological disorders. Additionally, further research is needed to determine the optimal dosing and administration of CGP 3466B for maximum neuroprotective effect.
Scientific Research Applications
CGP 3466B has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and stroke. In preclinical studies, it has been shown to have neuroprotective effects by preventing neuronal cell death and reducing inflammation in the brain.
Properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(2,5-dimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-12-4-5-13(2)16(10-12)19-17(21)11-20(24(3,22)23)15-8-6-14(18)7-9-15/h4-10H,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIKXADCJZBOFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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